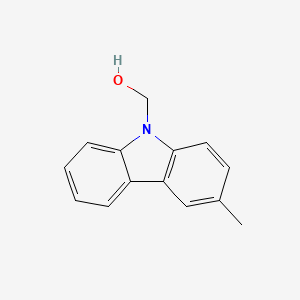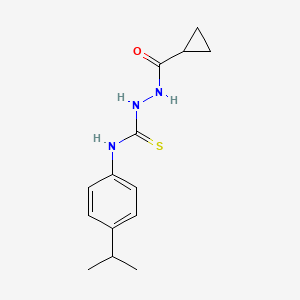
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, commonly known as CTX, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic benefits. CTX is a quinolinecarboxamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo.
Mécanisme D'action
The mechanism of action of CTX involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. CTX has been shown to inhibit the activation of Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. CTX has also been shown to inhibit the activation of NF-κB, leading to the inhibition of pro-inflammatory cytokine production and reduction of inflammation in animal models of inflammatory diseases. Additionally, CTX has been shown to inhibit the activation of MAPK, leading to the reduction of oxidative stress and inflammation in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
CTX has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and reduction of oxidative stress and inflammation. CTX has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in cancer cells and animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
CTX has several advantages for lab experiments, including its small molecular size, high stability, and low toxicity. However, CTX also has some limitations, including its poor solubility in water and its limited bioavailability.
Orientations Futures
For CTX research include the development of more efficient and cost-effective synthesis methods, the evaluation of its therapeutic potential in clinical trials, and the investigation of its potential use in combination with other anti-cancer or anti-inflammatory drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of CTX.
Applications De Recherche Scientifique
CTX has been extensively studied for its potential therapeutic benefits in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. CTX has been shown to exert anti-cancer effects by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth in various cancer cell lines and animal models. CTX has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases. Additionally, CTX has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-15(2)31-19-9-7-8-18(12-19)24-13-21(20-10-5-6-11-23(20)28-24)25(30)29-26-22(14-27)16(3)17(4)32-26/h5-13,15H,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGQGCCLJDNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethylphenyl)acetyl]pyrrolidine](/img/structure/B4821191.png)
![2-(2-bromophenoxy)-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B4821193.png)
![2-(5-ethyl-2-thienyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4821200.png)

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4821213.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4821230.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4821236.png)

![N-[4-(aminocarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4821244.png)
![3-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4821271.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4821280.png)
![1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid](/img/structure/B4821285.png)
